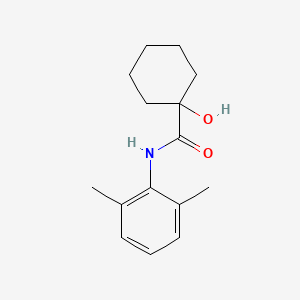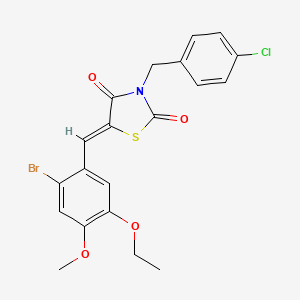![molecular formula C13H19NO4S B5190900 4-[(mesitylsulfonyl)amino]butanoic acid](/img/structure/B5190900.png)
4-[(mesitylsulfonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(mesitylsulfonyl)amino]butanoic acid, also known as MSBA, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 4-[(mesitylsulfonyl)amino]butanoic acid varies depending on its application. In medicine, this compound is believed to inhibit the activity of COX-2 and MMPs by binding to their active sites. This leads to a reduction in the production of inflammatory mediators and the inhibition of tumor cell growth. In agriculture, this compound is believed to inhibit the growth of plant pathogens by disrupting their cell membranes and interfering with their metabolic processes. In materials science, this compound is believed to form stable hydrogen bonds with other functional groups, leading to the synthesis of functionalized polymers.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and tumor growth in animal models. In agriculture, it has been shown to inhibit the growth of plant pathogens and improve crop yields. In materials science, it has been shown to form stable hydrogen bonds with other functional groups, leading to the synthesis of functionalized polymers with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(mesitylsulfonyl)amino]butanoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. It can be easily synthesized under mild conditions and purified through recrystallization. It is also stable under various conditions, making it suitable for use in a wide range of experiments. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. These factors must be taken into consideration when designing experiments involving this compound.
Zukünftige Richtungen
There are several future directions for 4-[(mesitylsulfonyl)amino]butanoic acid research. In medicine, further studies are needed to investigate its potential as an anti-inflammatory and anti-tumor agent. In agriculture, further studies are needed to optimize its use as a herbicide and fungicide. In materials science, further studies are needed to explore its potential as a building block for the synthesis of functionalized polymers with unique properties. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of research.
Synthesemethoden
4-[(mesitylsulfonyl)amino]butanoic acid can be synthesized using various methods, including the reaction of mesitylenesulfonyl chloride with 3-aminobutanoic acid or the reaction of mesitylenesulfonyl isocyanate with 4-aminobutanoic acid. The reaction typically occurs under mild conditions and yields a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(mesitylsulfonyl)amino]butanoic acid has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anti-inflammatory and anti-tumor properties. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. In agriculture, this compound has been studied for its potential as a herbicide and fungicide. It has been shown to inhibit the growth of various plant pathogens, including Fusarium graminearum and Botrytis cinerea. In materials science, this compound has been investigated for its potential as a building block for the synthesis of functionalized polymers.
Eigenschaften
IUPAC Name |
4-[(2,4,6-trimethylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9-7-10(2)13(11(3)8-9)19(17,18)14-6-4-5-12(15)16/h7-8,14H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILOCQWKMTZMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-3-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5190821.png)
![4-(aminosulfonyl)-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5190829.png)
![1-[6-(2,4-dichlorophenoxy)hexyl]piperidine](/img/structure/B5190836.png)
![3-[(4-methoxybenzoyl)amino]phenyl acetate](/img/structure/B5190840.png)
![5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5190843.png)
![2,2'-[(3,4-difluorobenzyl)imino]diethanol](/img/structure/B5190844.png)
![3-{2-[3-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-benzoxazol-2(3H)-one trifluoroacetate](/img/structure/B5190861.png)


![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5190879.png)

![(3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B5190895.png)
![diethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5190909.png)
